![molecular formula C21H20O11 B1240270 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[[(2S,3R,4R,5R)-3,4,5-trihydroxy-6-methyl-2-oxanyl]oxy]-1-benzopyran-4-one](/img/structure/B1240270.png)
2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[[(2S,3R,4R,5R)-3,4,5-trihydroxy-6-methyl-2-oxanyl]oxy]-1-benzopyran-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[[(2S,3R,4R,5R)-3,4,5-trihydroxy-6-methyl-2-oxanyl]oxy]-1-benzopyran-4-one is a member of flavonoids and a glycoside.
Scientific Research Applications
Chemical Structure and Molecular Interactions
3-Benzylchroman-4-ones, including 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[[(2S,3R,4R,5R)-3,4,5-trihydroxy-6-methyl-2-oxanyl]oxy]-1-benzopyran-4-one, are a class of naturally occurring polyphenolic flavonoids. These compounds are known for their structural specificity and conformational stability due to intermolecular hydrogen bonding, which is significantly influenced by hydroxyl (OH) substitution. Such properties are crucial in determining their biological activities, such as anti-inflammatory, antibacterial, and anticancer effects. A comprehensive study involving X-ray crystallography, density functional theory (DFT), and spectroscopic analysis has shed light on the role of OH substitution in stabilizing their three-dimensional structures, highlighting the importance of molecular interactions in dictating the functions of these compounds (Salam et al., 2021).
Molecular Degradation and Transformation
The compound undergoes complex transformations when exposed to certain conditions. For instance, its degradation by peroxidase (an enzyme) results in the formation of numerous compounds, illustrating the compound's reactivity and potential utility in understanding molecular transformation processes. This transformation is significant in fields like food chemistry and biochemistry, where understanding the breakdown and synthesis of complex organic molecules is crucial (Miller & Schreier, 1985).
Potential Therapeutic Applications
Some derivatives of 3-benzylchroman-4-one, which share a structural resemblance with the mentioned compound, have been found to exhibit selective cytotoxicity against certain cancer cell lines. This suggests potential applications in developing anticancer therapies. The understanding of the molecular structure and the interactions of these compounds can be instrumental in drug design and development (Mo et al., 2004).
properties
Molecular Formula |
C21H20O11 |
---|---|
Molecular Weight |
448.4 g/mol |
IUPAC Name |
2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(2S,3R,4R,5R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one |
InChI |
InChI=1S/C21H20O11/c1-7-15(26)17(28)18(29)21(30-7)32-20-16(27)14-12(25)5-9(22)6-13(14)31-19(20)8-2-3-10(23)11(24)4-8/h2-7,15,17-18,21-26,28-29H,1H3/t7?,15-,17+,18+,21-/m0/s1 |
InChI Key |
OXGUCUVFOIWWQJ-IWSUUXMFSA-N |
Isomeric SMILES |
CC1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O)O)O |
SMILES |
CC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.